molecular formula C12H12N2O2 B13679664 2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde

2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13679664
M. Wt: 216.24 g/mol
InChI Key: VCZJPMFULRXYFE-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with an ethoxyphenyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the condensation of 4-ethoxybenzaldehyde with an imidazole derivative under acidic or basic conditions. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide. The reaction is often carried out in solvents such as ethanol or methanol to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 2-(4-Ethoxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(4-Ethoxyphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The imidazole ring is known to coordinate with metal ions, which can influence its activity in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde
  • 2-(4-Chlorophenyl)-1H-imidazole-5-carbaldehyde
  • 2-(4-Nitrophenyl)-1H-imidazole-5-carbaldehyde

Uniqueness

2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall biological activity. Compared to its analogs, the ethoxy group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-13-7-10(8-15)14-12/h3-8H,2H2,1H3,(H,13,14)

InChI Key

VCZJPMFULRXYFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC=C(N2)C=O

Origin of Product

United States

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